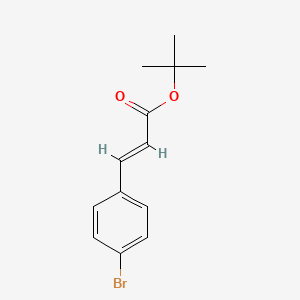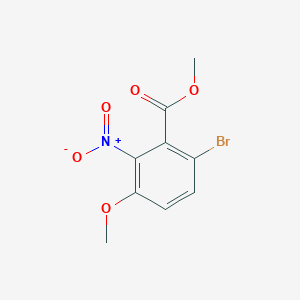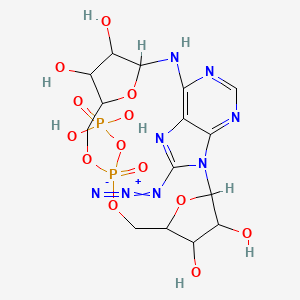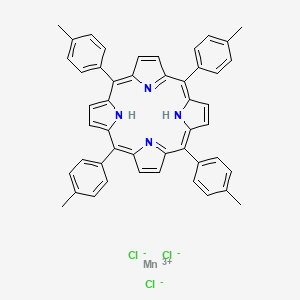
1H-Imidazole-1-propanenitrile,2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-propanenitrile,2-ethyl- is a chemical compound with the molecular formula C9H13N3. It is also known by other names such as 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile. This compound is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The presence of the nitrile group (–C≡N) attached to the propanenitrile moiety adds to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1H-Imidazole-1-propanenitrile,2-ethyl- typically involves a two-step process:
Cyanoethylation Reaction: This step involves the reaction of 1-cyanoethyl bromide with methyl imidazole to form 1-cyanoethyl-2-ethyl imidazole.
Imidazole Formation: The intermediate product is then reacted with ethylamine under specific conditions to yield 1H-Imidazole-1-propanenitrile,2-ethyl-.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-1-propanenitrile,2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Ammonia (NH3), amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-propanenitrile,2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized as a catalyst, coordination reagent, and cation adsorbent in various industrial processes
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-propanenitrile,2-ethyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the nitrile group can participate in nucleophilic addition reactions, contributing to its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-4-methylimidazole
- 1-Cyanoethyl-2-ethyl-4-methylimidazole
- 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile
Uniqueness
1H-Imidazole-1-propanenitrile,2-ethyl- stands out due to its unique combination of the imidazole ring and the nitrile group. This combination imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C7H9N3 |
|---|---|
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
2-(2-methyl-1H-imidazol-5-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3/c1-5(3-8)7-4-9-6(2)10-7/h4-5H,1-2H3,(H,9,10) |
InChI-Schlüssel |
BCFRRFKHRJSWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1)C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)
![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)
![4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B12341702.png)


![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)

![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)




![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)
